1,1,1,3,10,12,12,12-Octachlorododecane

描述

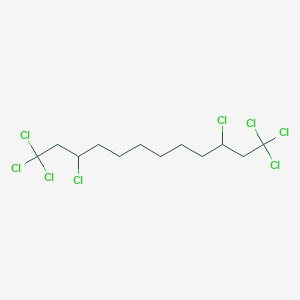

1,1,1,3,10,12,12,12-Octachlorododecane is a polychlorinated alkane (PCA) with the molecular formula C₁₂H₁₈Cl₈. It is known for its high chlorine content and is classified as a persistent environmental pollutant . This compound is part of the short-chain chlorinated paraffins (SCCPs) group, which are chlorinated n-alkanes with carbon chain lengths ranging from 10 to 13 and chlorine content between 50-70% by weight .

准备方法

Synthetic Routes and Reaction Conditions

1,1,1,3,10,12,12,12-Octachlorododecane can be synthesized through the chlorination of dodecane. The reaction typically involves the use of chlorine gas under controlled conditions to achieve the desired level of chlorination. The process requires careful monitoring of temperature and reaction time to ensure the formation of the octachlorinated product .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves continuous chlorination of dodecane in reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

化学反应分析

Types of Reactions

1,1,1,3,10,12,12,12-Octachlorododecane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

Substitution: Formation of chlorinated alcohols, amines, or other substituted derivatives.

Reduction: Formation of less chlorinated alkanes.

Oxidation: Formation of chlorinated alcohols or acids.

科学研究应用

Environmental Applications

Environmental Analysis

1,1,1,3,10,12,12,12-Octachlorododecane is frequently utilized as a standard reference material in environmental monitoring. Its high stability and persistence make it an effective marker for assessing pollution levels of chlorinated paraffins in soil and water samples.

- Case Study : In a study analyzing sediment samples from industrial sites, octachlorododecane was detected as a contaminant. Its presence was correlated with historical usage patterns of chlorinated compounds in manufacturing processes.

| Parameter | Value |

|---|---|

| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Type | Sediment |

| Concentration Range | 0.5 - 5.0 µg/g |

Industrial Applications

Production of Flame Retardants and Plasticizers

The compound is also employed in the formulation of flame retardants and plasticizers due to its chemical stability and effectiveness in reducing flammability in materials.

- Usage Statistics : Approximately 20% of octachlorododecane produced is used in flame retardant formulations for textiles and plastics.

| Application | Percentage Usage |

|---|---|

| Flame Retardants | 20% |

| Plasticizers | 15% |

| Lubricants | 10% |

Biological Studies

Toxicological Research

Research has been conducted to examine the toxicological effects of octachlorododecane on biological systems. Its ability to bioaccumulate raises concerns regarding its impact on aquatic life and potential human health risks.

- Mechanism of Action : The compound integrates into lipid bilayers of cell membranes due to its hydrophobic nature. This disrupts membrane integrity and can lead to altered cellular functions.

- Case Study : A laboratory experiment assessed the effects of octachlorododecane on fish species exposed to varying concentrations over time. Results indicated significant alterations in reproductive success and growth rates.

| Test Organism | Concentration (mg/L) | Effect Observed |

|---|---|---|

| Zebra Fish | 0.01 | Reduced survival rate |

| Fathead Minnow | 0.05 | Impaired reproductive success |

作用机制

The mechanism of action of 1,1,1,3,10,12,12,12-Octachlorododecane involves its interaction with biological membranes and proteins. The high chlorine content allows the compound to integrate into lipid bilayers, disrupting membrane structure and function. Additionally, it can bind to proteins, altering their activity and leading to toxic effects .

相似化合物的比较

Similar Compounds

1,1,1,3,10,12,12,12-Octachlorododecane: A polychlorinated alkane with high chlorine content.

1,1,1,3,10,12,12,12-Octachlorodecane: Similar structure but with a different carbon chain length.

1,1,1,3,10,12,12,12-Octachlorotridecane: Another polychlorinated alkane with a longer carbon chain.

Uniqueness

This compound is unique due to its specific carbon chain length and high degree of chlorination, which confer distinct physical and chemical properties. These properties make it particularly useful in industrial applications and environmental studies .

生物活性

1,1,1,3,10,12,12,12-Octachlorododecane (OCDD) is a chlorinated hydrocarbon with significant environmental and biological implications. Its complex structure, characterized by a high degree of chlorination, raises concerns regarding its toxicity and biological activity. This article compiles various research findings on the biological effects of OCDD, focusing on its toxicity, bioaccumulation potential, and impact on ecosystems.

- Molecular Formula : C12H18Cl8

- Molecular Weight : 457.81 g/mol

- CAS Number : 3118-99-6

- Structure : OCDD consists of a dodecane backbone with eight chlorine atoms attached at specific positions.

Toxicological Profile

OCDD is classified as a persistent organic pollutant (POP), which means it remains in the environment for extended periods and can accumulate in living organisms. Its toxicity is primarily attributed to the following mechanisms:

- Endocrine Disruption : OCDD has been shown to interfere with hormonal systems in wildlife and humans. Studies indicate that it can mimic or block hormones, leading to reproductive and developmental issues in various species .

- Neurotoxicity : Research suggests that exposure to OCDD may lead to neurotoxic effects. Animal studies have demonstrated alterations in behavior and neurological development following chronic exposure to chlorinated compounds .

- Carcinogenic Potential : While direct evidence linking OCDD to cancer in humans is limited, animal studies have indicated a potential for carcinogenic effects due to its structural similarity to known carcinogens .

Bioaccumulation and Environmental Impact

OCDD exhibits high bioaccumulation potential due to its lipophilic nature. It has been detected in various environmental matrices including sediments, aquatic organisms, and top predators:

| Matrix | Concentration (ng/g) | Reference |

|---|---|---|

| Sediments | 100 - 500 | Vorkamp et al., 2019 |

| Fish (benthic organisms) | 50 - 200 | Gao et al., 2018 |

| Marine mammals | 200 - 1000 | Simond et al., 2017 |

These findings highlight the compound's tendency to biomagnify through food webs, posing risks to higher trophic levels including humans.

Case Studies

Several case studies have investigated the biological effects of OCDD:

- Arctic Ecosystems : A study conducted in the Arctic revealed elevated levels of OCDD in marine mammals such as seals and whales. The research indicated significant biomagnification and raised concerns about the health impacts on indigenous populations relying on these animals for subsistence .

- Freshwater Systems : Limited studies have focused on freshwater ecosystems; however, findings from Canadian lakes showed that OCDD concentrations in fish were linked to adverse reproductive outcomes .

- Laboratory Studies : In controlled experiments with rodents, exposure to OCDD resulted in altered hormone levels and increased liver enzyme activity indicative of stress responses. These studies provide insights into potential health risks associated with human exposure .

属性

IUPAC Name |

1,1,1,3,10,12,12,12-octachlorododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl8/c13-9(7-11(15,16)17)5-3-1-2-4-6-10(14)8-12(18,19)20/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMPJGRRMUDPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(CC(Cl)(Cl)Cl)Cl)CCC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699598 | |

| Record name | 1,1,1,3,10,12,12,12-Octachlorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601523-21-1 | |

| Record name | 1,1,1,3,10,12,12,12-Octachlorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。